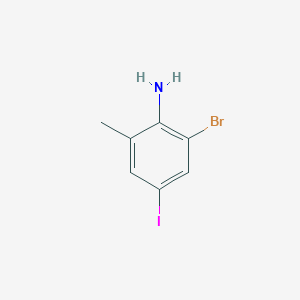

2-Bromo-4-iodo-6-methylaniline

Description

2-Bromo-4-iodo-6-methylaniline (CAS: 1696510-14-1) is a halogenated aromatic amine with the molecular formula C₇H₇BrIN and a molar mass of 311.95 g/mol . Its structure features a bromine atom at the ortho-position, an iodine atom at the para-position, and a methyl group at the meta-position relative to the amine group. This substitution pattern significantly influences its physicochemical properties, including solubility, reactivity, and thermal stability.

Properties

Molecular Formula |

C7H7BrIN |

|---|---|

Molecular Weight |

311.95 g/mol |

IUPAC Name |

2-bromo-4-iodo-6-methylaniline |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 |

InChI Key |

ASVWRGHPIQIDCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)I |

Origin of Product |

United States |

Scientific Research Applications

2-Bromo-4-iodo-6-methylaniline is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-6-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Differences

Key analogs of 2-Bromo-4-iodo-6-methylaniline include halogen and substituent positional isomers, as well as derivatives with alternative functional groups. A comparative analysis is provided below:

Table 1: Structural Comparison of Halogenated Aniline Derivatives

Physicochemical Properties

Solubility and Reactivity

- This compound: Limited solubility in polar solvents due to iodine’s hydrophobic nature; reacts preferentially in palladium-catalyzed couplings .

- 2-Bromo-4-fluoro-6-methylaniline : Higher solubility in polar aprotic solvents (e.g., DMF) attributed to fluorine’s electronegativity; used in nucleophilic aromatic substitutions .

- 4-Bromo-2-chloro-6-methylaniline: Moderate solubility in ethanol; undergoes Ullmann-type couplings with copper catalysts .

Thermal Stability

- Iodine-containing analogs (e.g., this compound) exhibit lower thermal stability (decomposition above 150°C) compared to fluoro or chloro derivatives, which remain stable up to 200°C .

Table 2: Hazard Comparison

Research Findings

Reactivity Trends

- Steric Effects : The methyl group at position 6 in this compound hinders electrophilic substitution at the ortho position, directing reactions to the para iodine site .

- Halogen Exchange : Iodine in this compound can be replaced by aryl groups via cross-coupling, whereas chloro analogs require harsher conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.